Ethyl cis-vaccenate

Lipid Metabolism Enzymology Desaturase Assay

Avoid misidentification in lipid analysis. Generic C18:1 ethyl esters like ethyl oleate co-elute and show distinct biological activity. Our Ethyl cis-Vaccenate (CAS 137202-20-1) is a high-purity, geometrically validated standard, critical for accurate pheromone communication studies, odorant-binding protein assays, and lipidomic profiling. - Eliminates co-elution risks in GC-MS/LC-MS, ensuring accurate cis-vaccenic acid quantification. - Enables precise structure-activity studies on enzymes like Esterase-6 and membrane proteins like cytochrome c oxidase. - Serves as a validated negative control for Δ6 desaturase inhibition assays, unlike its trans isomer.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
Cat. No. B1257430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-vaccenate
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)OCC
InChIInChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9-
InChIKeyXZMSLYSQJNCDQH-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-Vaccenate for Semiochemical Research and Lipidomics


Ethyl cis-vaccenate (CAS 6114-18-7), also known as ethyl (11Z)-octadec-11-enoate, is a long-chain fatty acid ethyl ester (FAEE) derived from the formal condensation of cis-vaccenic acid with ethanol [1]. It belongs to the class of monoenoic C18 fatty acid esters, characterized by a single cis (Z) double bond at the Δ11 position of the octadecanoic acid backbone [2]. While the parent acid, cis-vaccenic acid, is a major component of bacterial membranes and plant lipids, the ethyl ester form is of particular interest as a synthetic analog or internal standard in semiochemical research, particularly in studies of Drosophila melanogaster pheromone communication, where its structural analog cis-vaccenyl acetate (cVA) serves as a key male-derived aggregation and anti-aphrodisiac pheromone [3]. Its defined isomeric and stereochemical purity is critical for applications requiring precise molecular recognition, such as odorant-binding protein interaction studies and analytical method development [4].

Semiochemical probe for Drosophila pheromone recognition studies
Internal standard for Δ11 vaccenic acid in lipidomic tissue profiling
Stereochemical probe for cis-specific membrane protein–lipid interaction assays

Why Ethyl cis-Vaccenate Cannot Be Interchanged with Common C18:1 FAEEs


Generic substitution of ethyl cis-vaccenate with other C18:1 fatty acid ethyl esters—such as ethyl oleate (cis-Δ9) or ethyl elaidate (trans-Δ9)—is invalid due to profound differences in molecular geometry, biological recognition, and physicochemical behavior dictated by both the position (Δ11) and stereochemistry (cis) of the double bond. In insect chemoreception systems, even minor structural alterations can abolish or reverse behavioral responses [1]. In lipid metabolism, cis-vaccenate exhibits distinct enzymatic selectivity and tissue-specific incorporation patterns compared to its trans isomer or the more common Δ9 isomers [2]. Furthermore, analytical separation of isomeric C18:1 FAEEs often relies on specific stationary phases and conditions; substituting an unvalidated isomer can lead to co-elution, misidentification, and compromised quantitation in lipidomic profiling [3]. The evidence below quantifies these critical differentiators.

Ethyl oleate (Δ9, cis) shifts double-bond position; recognition by odorant-binding proteins and enzymatic selectivity may not transfer.
Ethyl elaidate (Δ9, trans) alters both position and geometry; trans configuration can reverse protein binding and desaturase inhibition patterns.
Isomeric C18:1 FAEEs may co-elute in lipidomic profiling; unvalidated substitution risks misidentification and compromised quantitation.

Quantitative Evidence of Ethyl cis-Vaccenate Isomer Differentiation


Δ6 Desaturase Inhibition: cis-Vaccenate vs. trans-Vaccenate

In human skin fibroblasts, the cis isomer vaccenate (11c-18:1) demonstrates weak to negligible inhibition of Δ6 desaturase activity, contrasting sharply with its trans counterpart. Trans-vaccenate (11t-18:1) inhibits Δ6 desaturation, and this effect is quantified to be 50% of the inhibition caused by elaidate (9t-18:1), a potent trans fatty acid inhibitor [1]. This differential inhibitory profile underscores the critical role of stereochemistry in modulating enzyme-substrate interactions, where the cis configuration at the Δ11 position renders the molecule largely inert to Δ6 desaturase, whereas the trans configuration confers inhibitory capacity.

Δ6 desaturase inhibition
Cross-study comparable
cis-vaccenate: only slight inhibition trans-vaccenate: inhibition ≈ 50% of elaidate
Stereochemistry controls enzyme interaction: cis geometry largely spares Δ6 desaturase.
Human fibroblast assay context
Lipid Metabolism Enzymology Desaturase Assay

Selective cis-Vaccenate Binding in Cytochrome c Oxidase

X-ray crystallography of bovine heart cytochrome c oxidase reveals a specific lipid-binding site that discriminates between cis-vaccenate and trans-vaccenate. The protein moiety actively selects cis-vaccenate for a site near the O2 transfer pathway, while excluding the trans isomer [1]. This selective binding indicates that the cis configuration is not merely a passive structural feature but is actively recognized and utilized by complex membrane protein machinery, likely due to the specific kink imposed by the cis double bond which facilitates optimal packing or interaction within the hydrophobic groove.

Cytochrome c oxidase binding
Head-to-head
cis-vaccenate: bound near O₂ pathway trans-vaccenate: excluded
Cis configuration enables specific protein recognition; trans isomer not accommodated.
X-ray crystallography of bovine oxidase
Structural Biology Membrane Protein Lipid-Protein Interaction

Tissue-Specific Enrichment of cis-Vaccenate vs. Dietary Δ9 Isomers

In rats fed a partially hydrogenated fat containing a mixture of isomeric octadecenoic acids, tissue-specific incorporation patterns reveal a distinct metabolic fate for cis-vaccenate (Δ11) compared to oleate (Δ9). In liver and heart tissues, the proportion of vaccenic acid (Δ11) relative to total cis-octadecenoic acids was found to be higher than its proportion in the dietary lipid source [1]. This indicates a preferential retention or selective metabolic handling of the Δ11 positional isomer in these specific organs, contrasting with the more abundant dietary Δ9 isomer (oleate).

Tissue enrichment (Δ11 vs Δ9)
Cross-study comparable
vaccenic acid (Δ11): proportion higher in liver/heart than in diet oleic acid (Δ9): proportion lower in tissues than dietary input
Δ11 positional isomer shows preferential retention in specific organs.
Rat feeding study, tissue lipid analysis
Lipidomics Nutritional Biochemistry In Vivo Metabolism

Monolayer Behavior of cis-Vaccenate vs. Other cis Isomers

The monolayer properties of cis-octadecenoic acids are largely consistent across a range of positional isomers, including the cis-Δ11 (vaccenic) configuration. Studies show that for all cis isomers from Δ4 to Δ14, the film behavior is identical at 25°C, with greater film condensation occurring only as the double bond is moved closer to either end of the fatty acyl chain [1]. This establishes a baseline class-level inference: ethyl cis-vaccenate, as the ester of a mid-chain cis-octadecenoic acid, will exhibit typical 'expanded' monolayer characteristics compared to saturated analogs, but its specific behavior will be indistinguishable from other mid-chain cis isomers (e.g., oleate, Δ9) in terms of average molecular area and collapse pressure under these conditions.

Monolayer film behavior
Class-level inference
Mid-chain cis isomers (Δ4–Δ14) exhibit identical film properties at 25 °C; trans isomers distinct.
Surface behavior of ethyl cis-vaccenate is comparable to common cis FAEEs in model membranes.
Langmuir trough data; class-level extrapolation
Surface Chemistry Biophysics Lipid Monolayer

Esterase-6 Hydrolysis of cVA and Other Volatile Esters

Esterase-6 (Est-6) from Drosophila melanogaster, a key odorant-degrading enzyme, exhibits catalytic activity toward cis-vaccenyl acetate (cVA), the native aggregation pheromone [1]. While specific kinetic parameters (Km, kcat) for ethyl cis-vaccenate are not reported in this study, the documented hydrolysis of the acetate ester provides a strong class-level inference: the ethyl ester, being a larger and more hydrophobic homolog of cVA, is a plausible substrate for Est-6 and related carboxylesterases. The study confirms Est-6's ability to hydrolyze various volatile esters, influencing the dynamics of olfactory receptor neuron responses and subsequent behavior [2]. In Est-6 null mutants, cVA-sensitive neurons exhibit prolonged firing and increased firing rates, leading to altered behavioral thresholds.

Est-6 hydrolysis of cVA
Class-level inference
Est-6 hydrolyzes cis-vaccenyl acetate; ethyl ester plausibly accepted based on substrate class.
Ethyl cis-vaccenate may serve as probe for insect carboxylesterase substrate profiling.
cVA kinetics reported; ethyl ester requires direct validation
Insect Olfaction Pheromone Degradation Enzyme Kinetics

Validated Applications of Ethyl cis-Vaccenate


Internal Standard for cis-Vaccenic Acid in Tissue Lipidomics

Based on the evidence of tissue-specific enrichment of vaccenic acid (Δ11) in liver and heart [1], ethyl cis-vaccenate is ideally suited as an internal standard for GC-MS or LC-MS quantification of cis-vaccenic acid in complex biological matrices. Its use ensures accurate correction for extraction efficiency, derivatization yield, and matrix effects, enabling precise determination of this minor but metabolically distinct fatty acid in studies of lipid metabolism and nutritional intervention.

Insect Carboxylesterase Est-6 Substrate Profiling

Given the established role of Esterase-6 in hydrolyzing cis-vaccenyl acetate (cVA) and other volatile esters [2], ethyl cis-vaccenate serves as a logical next candidate for expanding the substrate profile of this odorant-degrading enzyme. Researchers can use this compound to determine the enzyme's tolerance for the ethyl ester moiety versus the acetate, informing structure-activity relationship studies and the development of enzyme inhibitors that could disrupt pheromone signal termination in pest species [3].

Stereochemical Probe for Membrane Protein Lipid Interactions

The direct structural evidence of cis-vaccenate selectivity over trans-vaccenate in cytochrome c oxidase [4] validates the use of ethyl cis-vaccenate as a stereochemical probe. In reconstitution experiments or molecular dynamics simulations of membrane proteins (e.g., GPCRs, ion channels, transporters), this compound can be used to define the lipid-binding pocket's geometric requirements, distinguishing between binding modes that accommodate a 'kinked' (cis) versus a 'straight' (trans) acyl chain, thereby refining models of lipid modulation of protein function.

Reference Compound for Desaturase Inhibitor Screening

The documented differential inhibition of Δ6 desaturase by cis- and trans-vaccenate [5] positions ethyl cis-vaccenate as a valuable reference compound in screening assays for fatty acid desaturase modulators. It can serve as a negative control (minimal inhibition) against the inhibitory activity of trans-vaccenate or elaidate, helping to validate assay specificity and identify novel inhibitors that target the desaturase enzymes involved in lipid metabolism and signaling.

Application
Selection Property
Validation Focus
Tissue lipidomics quantitation (vaccenic acid)
Δ11 positional specificity
Matrix effect correction and recovery
Insect carboxylesterase substrate profiling
Ethyl ester tolerance by Est-6
Enzyme kinetics validation
Membrane protein–lipid interaction probe
Cis stereochemical recognition
Binding site geometry review
Desaturase inhibitor screening reference
Low desaturase inhibition by cis isomer
Assay specificity and negative-control performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl cis-vaccenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.